

An In-Depth Technical Guide to Dialifos (CAS No. 10311-84-9)

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Compound of Interest

Compound Name: *Dialifos*

Cat. No.: *B016134*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialifos, also known as Dialifor, is an organophosphate insecticide and acaricide that was previously used to control a variety of chewing and sucking insects and spider mites on crops such as fruits, vegetables, cotton, and nuts. Due to its toxicity and environmental concerns, its use has been discontinued in many countries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, toxicology, and analytical methods related to **Dialifos**, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Dialifos is a crystalline solid, though technical grade products may appear as a colorless oil.[1] It is characterized by its low solubility in water and high volatility.[2]

Property	Value	Reference
CAS Number	10311-84-9	[1]
Molecular Formula	C ₁₄ H ₁₇ ClNO ₄ PS ₂	[3]
Molecular Weight	393.85 g/mol	[1][3]
IUPAC Name	S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate	[4]
Synonyms	Dialifor, Torak, Hercules 14503, ENT 27320	[4][5]
Melting Point	67-69 °C	[1]
Boiling Point	198 °C at 0.1 mmHg	
Density	1.37 g/cm ³	
Water Solubility	Insoluble	[1]
Solubility in Organic Solvents	Soluble in acetone, isophorone, and xylene	
Vapor Pressure	1 x 10 ⁻⁵ mmHg at 20 °C	
Appearance	White crystalline solid or colorless oil (technical grade)	[1]

Synthesis of Dialifos

The synthesis of **Dialifos** typically involves a two-step process. The first step is the chlorination of N-vinylphthalimide. This intermediate is then reacted with O,O-diethyl hydrogen phosphorodithioate to yield **Dialifos**.

Experimental Protocol: Synthesis of Dialifos

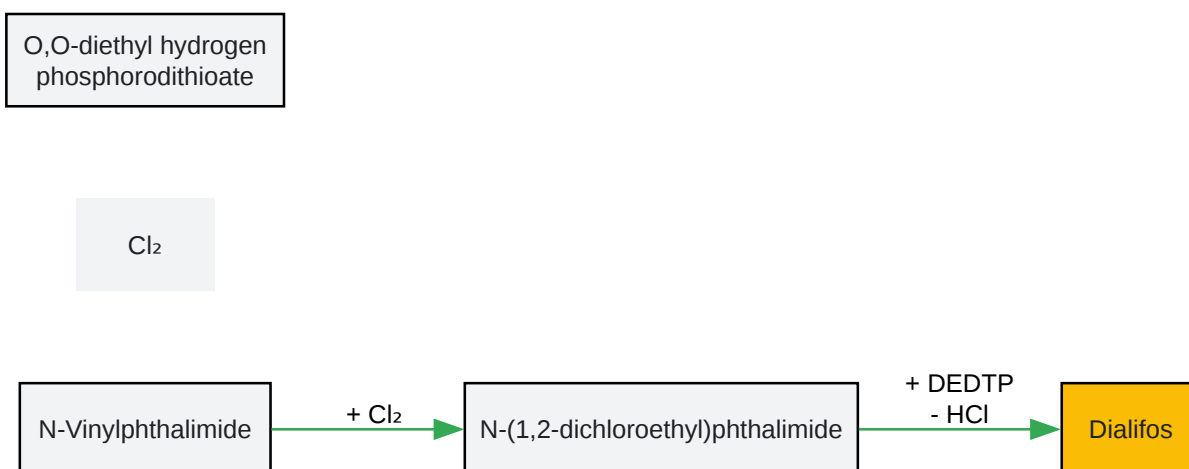
Materials:

- N-vinylphthalimide

- Chlorine gas (or a suitable chlorinating agent)
- O,O-diethyl hydrogen phosphorodithioate
- An appropriate solvent (e.g., carbon tetrachloride)
- A suitable base (e.g., triethylamine)

Procedure:

- Chlorination of N-vinylphthalimide: Dissolve N-vinylphthalimide in a suitable solvent such as carbon tetrachloride in a reaction vessel. Pass chlorine gas through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5 °C) to prevent unwanted side reactions. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). Once the reaction is complete, remove the solvent under reduced pressure to obtain the chlorinated intermediate, N-(1,2-dichloroethyl)phthalimide.
- Reaction with O,O-diethyl hydrogen phosphorodithioate: Dissolve the chlorinated intermediate in a fresh solvent. Add O,O-diethyl hydrogen phosphorodithioate to the solution. Slowly add a base, such as triethylamine, to the reaction mixture to facilitate the nucleophilic substitution reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by analytical monitoring.
- Work-up and Purification: After the reaction is complete, filter the mixture to remove any precipitated salts. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude **Dialifos** can be purified by recrystallization from a suitable solvent or by column chromatography.



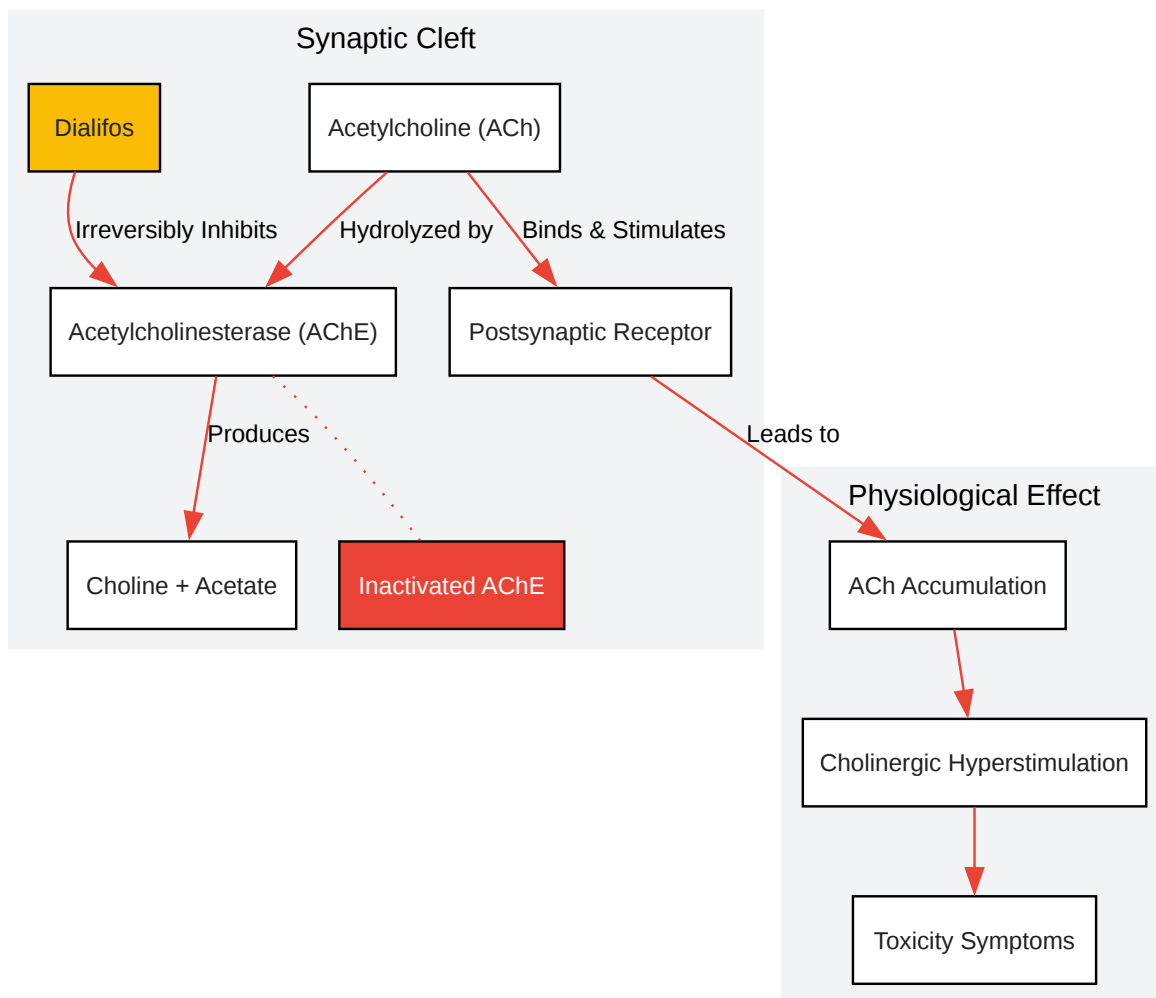
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A simplified reaction scheme for the synthesis of **Dialifos**.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate pesticides, **Dialifos** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by **Dialifos** is an irreversible process. The phosphorus atom of the organophosphate forms a stable covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of ACh in the synapse. The excess ACh continuously stimulates nerve receptors, resulting in a state of cholinergic hyperstimulation. This manifests as a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.



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Signaling pathway of Acetylcholinesterase (AChE) inhibition by **Dialifos**.

Toxicological Data

Dialifos is highly toxic to mammals through all routes of exposure, including oral, dermal, and inhalation.[1] The toxicological effects are primarily due to its inhibition of acetylcholinesterase.

Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The following table summarizes the LD₅₀ values for **Dialifos** in various animal models.

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Rat (male)	Oral	9.2 - 12	[1]
Rat (female)	Oral	40 - 53	
Mouse (male)	Oral	39	
Mouse (female)	Oral	65	
Rabbit	Oral	35	
Rabbit	Dermal	145	
Dog	Oral	25 - 50	
Hen	Oral	15	

Cholinesterase Inhibition (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. While a specific IC₅₀ value for **Dialifos**'s inhibition of acetylcholinesterase is not readily available in the reviewed literature, data for other organophosphates indicate a high potency. For instance, the oxon metabolites of many organophosphates have IC₅₀ values in the nanomolar range. It is important to note that the in vivo toxicity of **Dialifos** is also influenced by its metabolic activation to the more potent oxygen analog (oxon).

Compound	Enzyme Source	IC ₅₀	Reference
Paraoxon (Parathion metabolite)	Human Erythrocyte AChE	~2 nM	
Chlorpyrifos-oxon	Human Erythrocyte AChE	~1 nM	
Dialifos (estimated)	Human Erythrocyte AChE	Low nM range	

Note: The IC₅₀ value for **Dialifos** is an estimation based on the values of structurally similar organophosphates. Further experimental validation is required.

Experimental Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a chemical.

Animals:

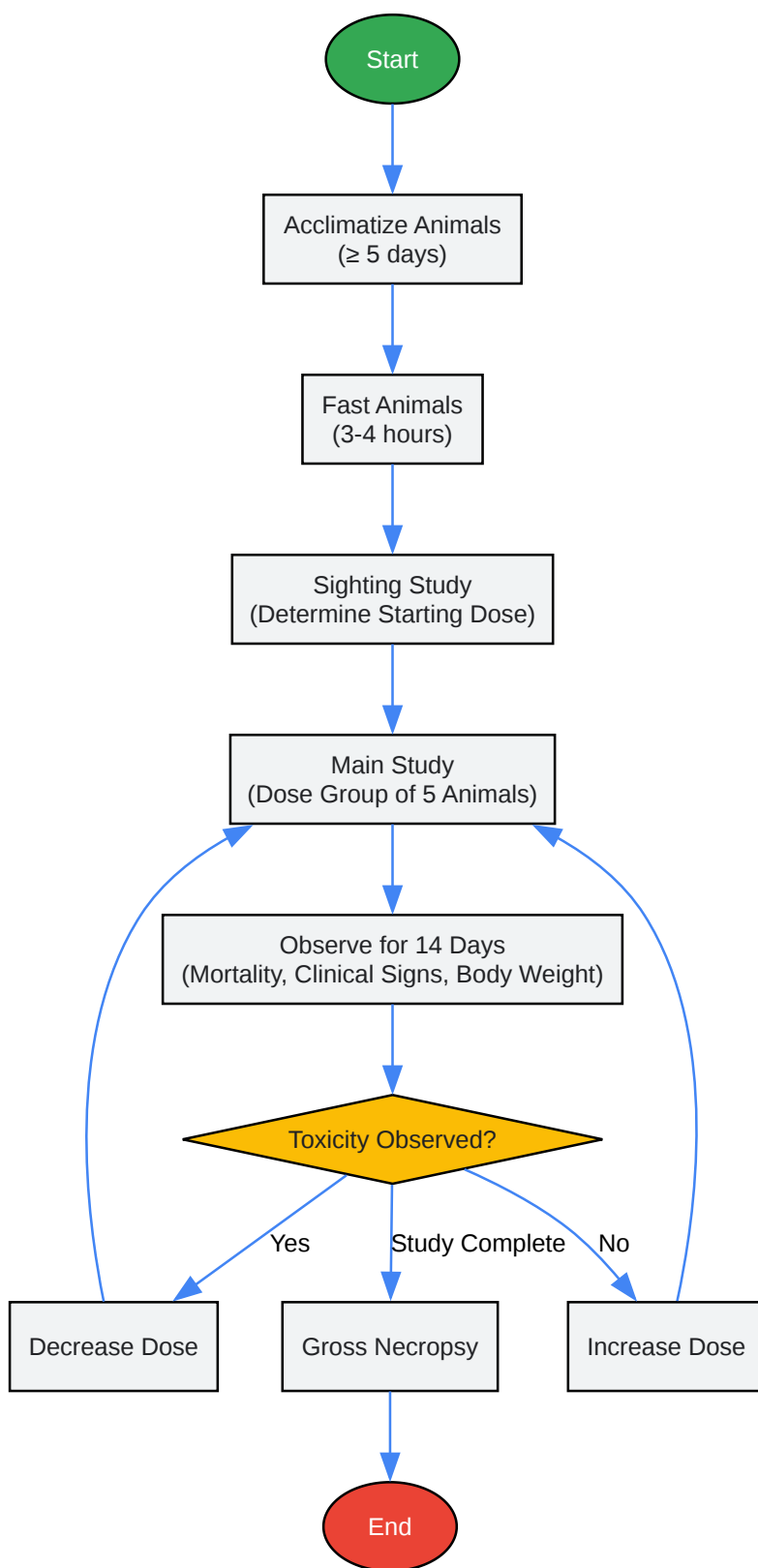
- Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females.
- Animals are acclimatized to laboratory conditions for at least 5 days before the study.
- Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

Procedure:

- **Dose Preparation:** The test substance (**Dialifos**) is prepared in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is adjusted to provide the desired dose in a volume of 1-2 mL/100g body weight.
- **Sighting Study:** A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are typically selected from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).
- **Main Study:** Based on the sighting study, a starting dose is selected. A group of animals (typically 5) is dosed at this level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation, diarrhea), and changes in body weight. Observations are made frequently on the day of dosing and at least once daily for 14 days.
- **Dose Adjustment:** If no mortality or severe toxicity is observed, a higher dose is administered to another group of animals. If mortality occurs, a lower dose is used. This process is

repeated until the dose that causes evident toxicity or mortality is identified.

- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.



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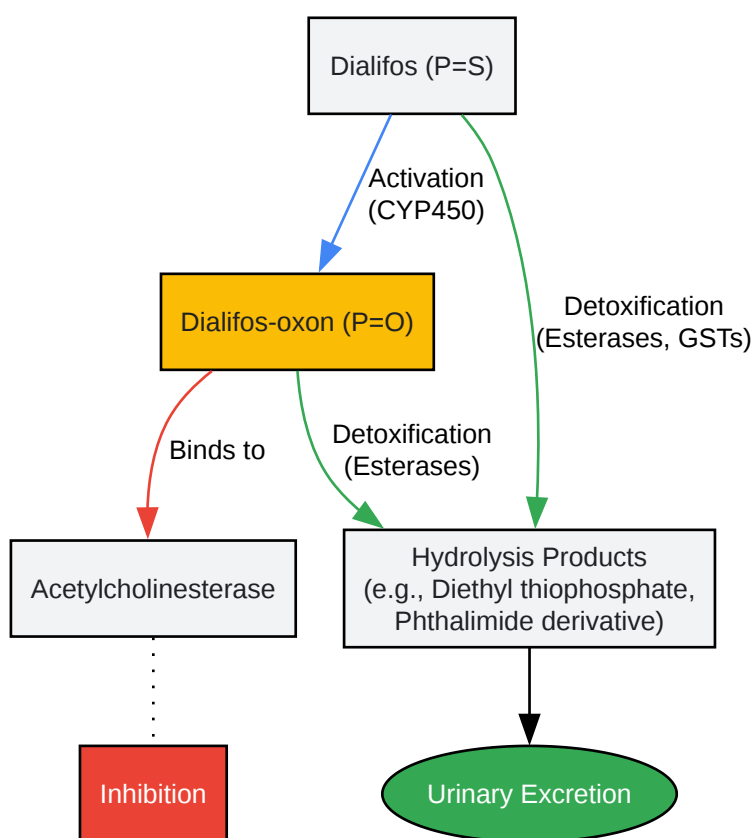
Workflow for an acute oral toxicity study following the OECD 420 guideline.

Metabolism and Environmental Fate

Mammalian Metabolism

In mammals, organophosphates like **Dialifos** undergo metabolic transformation primarily in the liver. The metabolism involves two main types of reactions: activation and detoxification.

- **Activation:** The thiophosphate group ($P=S$) of **Dialifos** is oxidatively desulfurated by cytochrome P450 enzymes to its oxygen analog, the oxon ($P=O$). This oxon is a much more potent inhibitor of acetylcholinesterase than the parent compound.
- **Detoxification:** **Dialifos** and its oxon can be detoxified through several pathways, including hydrolysis by esterases (such as paraoxonase) and glutathione S-transferases, which cleave the phosphate ester bonds, and further degradation of the leaving group. The primary metabolites are typically water-soluble and are excreted in the urine.



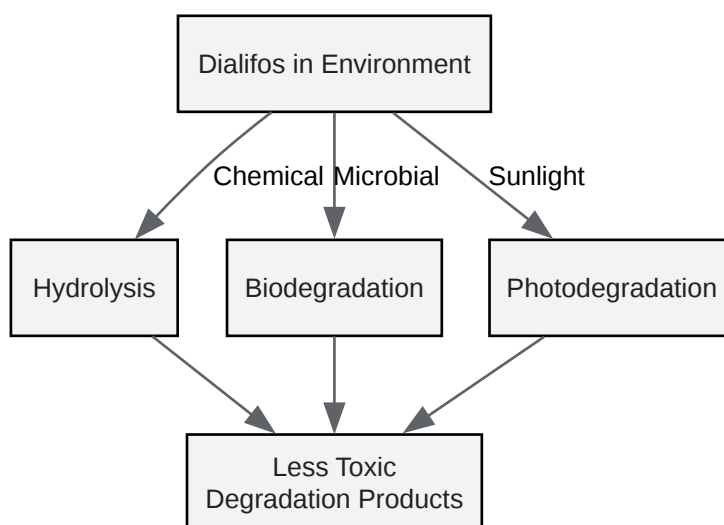
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A representative metabolic pathway of **Dialifos** in mammals.

Environmental Degradation

The persistence of **Dialifos** in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. Due to its low water solubility, it is expected to be relatively immobile in soil and adsorb to organic matter.[5]

- **Hydrolysis:** **Dialifos** can be degraded by chemical hydrolysis, particularly under alkaline conditions.
- **Biodegradation:** Soil microorganisms can play a significant role in the degradation of organophosphates. They can utilize these compounds as a source of carbon and phosphorus, breaking them down into less toxic substances.
- **Photodegradation:** Sunlight can also contribute to the degradation of **Dialifos** on plant surfaces and in the atmosphere.



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Environmental degradation pathways of **Dialifos**.

Analytical Methods

The detection and quantification of **Dialifos** residues in various matrices, such as agricultural products and environmental samples, are crucial for monitoring and risk assessment. Gas chromatography (GC) is a commonly used analytical technique for this purpose.

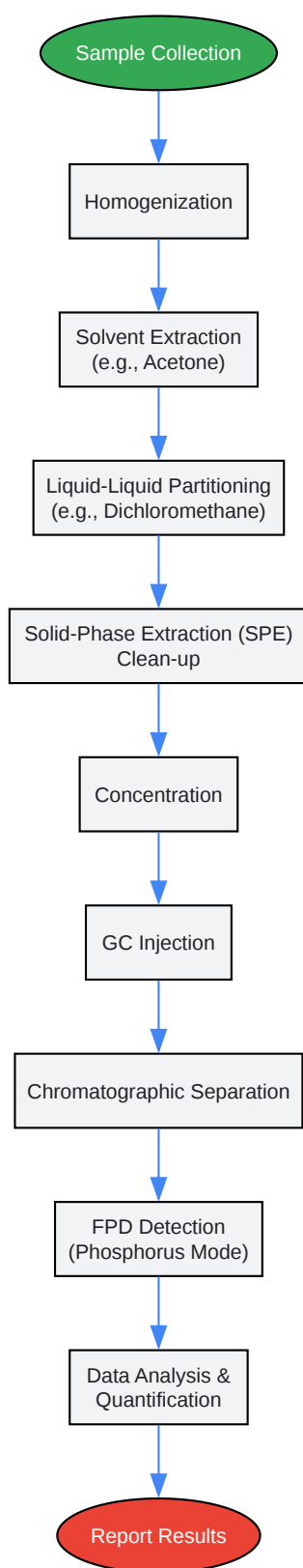
Experimental Protocol: Analysis of Dialifos Residues by Gas Chromatography with Flame Photometric Detection (GC-FPD)

Sample Preparation (e.g., for Fruits):

- Extraction: Homogenize a representative sample (e.g., 25 g of fruit) with a suitable organic solvent like acetone.
- Liquid-Liquid Partitioning: Filter the extract and partition it with a non-polar solvent such as dichloromethane or hexane to transfer the **Dialifos** into the organic phase.
- Clean-up: Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering co-extractives.
- Concentration: Evaporate the cleaned-up extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Gas Chromatographic Analysis:

- Instrument: A gas chromatograph equipped with a flame photometric detector (FPD) operating in phosphorus mode.
- Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5).
- Injector: Split/splitless injector, operated in splitless mode.
- Carrier Gas: Helium or nitrogen at a constant flow rate.
- Oven Temperature Program: An optimized temperature program to achieve good separation of **Dialifos** from other components. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
- Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 280 °C).
- Quantification: Based on a calibration curve prepared from standard solutions of **Dialifos**.



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Workflow for the analysis of **Dialifos** residues using GC-FPD.

Conclusion

Dialifos is a highly toxic organophosphate pesticide with a well-established mechanism of action involving the irreversible inhibition of acetylcholinesterase. This technical guide has provided a detailed overview of its chemical properties, synthesis, toxicological profile, metabolic pathways, and analytical detection methods. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science. Further research to determine a specific IC₅₀ value for **Dialifos** and to fully elucidate its metabolic fate in various species would be beneficial for a more complete understanding of its toxicological and environmental impact.

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